4-Difluoromethoxy-3-fluoro-benzeneboronic acid
Overview
Description
Preparation Methods
The synthesis of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid typically involves the reaction of 4-difluoromethoxy-3-fluorobenzene with a boron-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed borylation reaction, where the aromatic compound is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
4-Difluoromethoxy-3-fluoro-benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Difluoromethoxy-3-fluoro-benzeneboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
4-Difluoromethoxy-3-fluoro-benzeneboronic acid can be compared with other boronic acid derivatives, such as:
4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-Fluorophenylboronic acid: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a difluoromethoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and enable its use in a wide range of chemical and biological applications.
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEIDCGEZNIJBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631185 | |
Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958451-69-9 | |
Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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